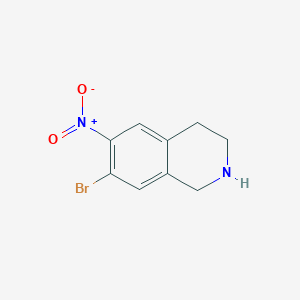

4-bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone

Descripción general

Descripción

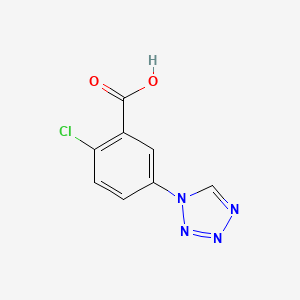

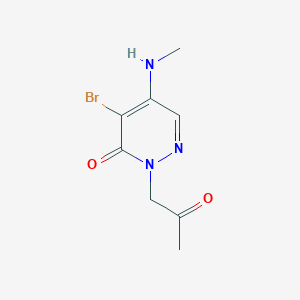

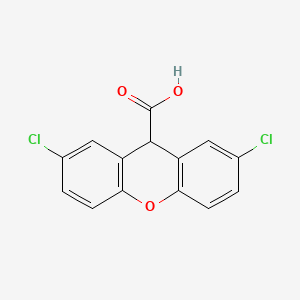

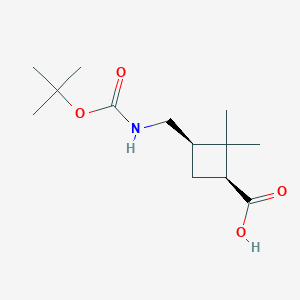

4-bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C8H10BrN3O2 and its molecular weight is 260.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Herbicidal Applications

4-Bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is notably used in herbicidal applications. Substituted pyridazinone compounds, including variants of this chemical, have been found to inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Such compounds are often compared with atrazine, a well-known herbicide, but have unique biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development. These properties make them effective as herbicides (Hilton et al., 1969).

Analytical Chemistry

In analytical chemistry, this compound has been used as an internal standard for evaluating the content of pyrazon, another pyridazinone compound, in herbicide formulations. Its role in analytical methodologies underscores its chemical stability and reliability as a reference compound (Výboh et al., 1974).

Synthesis of Stereosiomers

The compound also plays a role in the synthesis of stereoisomers with various pharmacological profiles. One study described the synthesis of each of the four possible stereoisomers of a related compound, 6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, noting the different pharmacological profiles of each isomer (Howson et al., 1988).

Impact on Photosynthesis

Research has also focused on the immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Pyridazinone compounds, including this compound, have been found to inhibit photosystem II electron transport, with varying efficiency depending on the algal species and the nature of substitution on the pyridazinones (Samuel & Bose, 1987).

Metabolism in Plants

The metabolism of related pyridazinone compounds in plants has been a subject of study as well. For instance, the metabolism of 14C-SAN-6706, a compound similar to this compound, in cranberry plants was investigated, revealing insights into how these compounds are translocated and metabolized within plant systems (Yaklich et al., 1974).

Cardiotonic Properties

The compound is also relevant in the context of cardiotonic properties. A study synthesized a series of pyridazinone derivatives, including [4-(substituted-amino)phenyl]pyridazinones and [4-(substituted-methyl)amino]phenyl]pyridazinones, evaluating them for inotropic activity and cardiohemodynamic effects. This research highlights the potential of pyridazinone derivatives in the development of cardiotonic drugs (Okushima et al., 1987).

Propiedades

IUPAC Name |

4-bromo-5-(methylamino)-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-5(13)4-12-8(14)7(9)6(10-2)3-11-12/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXCYYRQZXIVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)